1-(2,4-Difluorophenyl)ethanamine
Overview
Description
1-(2,4-Difluorophenyl)ethanamine is a chemical compound with the CAS Number: 603951-43-5. It has a molecular weight of 157.16 . The IUPAC name for this compound is 1-(2,4-difluorophenyl)ethanamine . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-(2,4-Difluorophenyl)ethanamine is1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
. This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound. Physical And Chemical Properties Analysis
1-(2,4-Difluorophenyl)ethanamine is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
A macromolecule based on 2-(2,4-Difluorophenyl)ethanamine selectively binds Hg 2+ and acts as an on-off fluorescence switch, useful in detecting mercury with a limit of 10 7 M or 20 ppb (N. Wanichacheva, Monchai Siriprumpoonthum, A. Kamkaew, & K. Grudpan, 2009).
It serves as a key intermediate in the synthesis of Silodosin, a 1-adrenoceptor antagonist for treating benign prostatic hyperplasia (Xiaoxia Luo, Guohua Chen, Huibin Zhang, & Wen-long Huang, 2008).
In the context of environmental biodegradation, ethane (a related compound) enhances 1,4-Dioxane degradation in aquifers (Paul B. Hatzinger, R. Banerjee, Rachael T. Rezes, S. Streger, K. McClay, & C. Schaefer, 2017).
It's used in the enzymatic process to prepare chiral intermediates for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes (Xiang Guo, Jiawei Tang, Jiang-Tao Yang, Guowei Ni, Fu-li Zhang, & Shaoxin Chen, 2017).
As 2-(Decylthio)ethanamine hydrochloride, it acts as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, including biofilm and corrosion inhibition properties (R. W. Walter & L. M. Cooke, 1997).
It's relevant in forensic science, particularly in the routine analysis of new psychoactive substances in crime laboratories (Benny J. Lum, J. J. Brophy, & D. B. Hibbert, 2016).
Safety And Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPKWFKAYDHOQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407263 | |
Record name | 1-(2,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)ethanamine | |
CAS RN |
603951-43-5 | |
Record name | 1-(2,4-difluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.